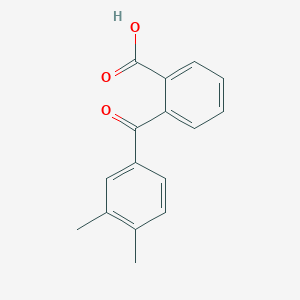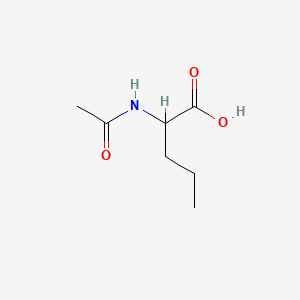![molecular formula C13H8O2 B1267318 Dibenzo[b,d]furan-2-carbaldehyd CAS No. 5397-82-0](/img/structure/B1267318.png)
Dibenzo[b,d]furan-2-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dibenzo[b,d]furan-2-carbaldehyde and its derivatives involves various chemical reactions and methodologies. For instance, a study reported the synthesis of benzoid-quinoid tautomers of azomethines and their structural analogs, highlighting the spectral and luminescence properties of Dibenzo(benzo)-18-crown-6-containing N-arylimines of 5-hydroxy-2,3-tetramethylene- and 5-hydroxy-2,3-diphenylbenzo[b]-furan-4-carbaldehydes (Dubonosov et al., 2009). This synthesis demonstrates the complex interplay between molecular structure and reactivity, particularly in the context of tautomeric equilibria and metal ion interactions.
Molecular Structure Analysis
The structural analysis of Dibenzo[b,d]furan-2-carbaldehyde reveals intricate details about its molecular geometry and electronic distribution. The crystallographic study of a dibenzofuran derivative, 2-(pentyloxy)dibenzo[b,d]furan, provides insight into the molecular arrangement, highlighting hydrophobic interactions and π-π stacking in the solid state, which are crucial for understanding the reactivity and properties of such molecules (Goyal et al., 2018).
Chemical Reactions and Properties
Dibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, yielding a plethora of derivatives with diverse properties. A notable reaction is the synthesis and antitubercular evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction, showcasing its potential in pharmaceutical applications (Kantevari et al., 2011). These reactions highlight the versatility of Dibenzo[b,d]furan-2-carbaldehyde as a chemical building block.
Physical Properties Analysis
The physical properties of Dibenzo[b,d]furan-2-carbaldehyde, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For instance, the planarity and π-conjugation within the molecule can affect its optical properties, as seen in studies involving similar compounds where the luminescence and spectral properties are examined in detail (Dubonosov et al., 2009).
Chemical Properties Analysis
The chemical reactivity of Dibenzo[b,d]furan-2-carbaldehyde towards various reagents and conditions highlights its importance in synthetic chemistry. Its role in facilitating complex reactions, such as the multicomponent reaction for the synthesis of fully substituted furans, demonstrates the compound's utility in generating structurally diverse molecules (Pan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthese und spektroskopische Charakterisierung
Die Verbindung wurde in der Synthese und spektroskopischen Charakterisierung von Furan-2-Carbaldehyd-d verwendet. Das Syntheseprotokoll beinhaltet angepasste Vilsmeier-Bedingungen, und das Produkt wurde in einer quantitativen Ausbeute (99%) erhalten. Die Struktur des Produkts wurde durch Spektrenanalysen bestätigt .
Biomasse-basierte Chemikalien
Furan-2-Carbaldehyde, einschließlich Dibenzo[b,d]furan-2-carbaldehyd, werden als effiziente grüne C1-Bausteine in der Synthese von bioaktiven Quinazolin-4 (3H)-onen verwendet . Dieser Prozess beinhaltet eine ligandenfreie photokatalytische C–C-Bindungsspaltung .
Organische Leuchtdioden (PhOLEDs)
Dibenzo[b,d]furan- und Dibenzo[b,d]thiophen-Moleküldimere, die this compound enthalten, wurden in der Synthese neuartiger Lochblockmaterialien (HBMs) für hocheffiziente und langlebige blaue phosphoreszierende organische Leuchtdioden (PhOLEDs) verwendet .
Isotopenmarkierung
Die Verbindung wurde in der Isotopenmarkierung eingesetzt, einem Schlüsselkonzept in der modernen organischen Chemie, um Verbindungen zu verfolgen, den Stoffwechsel zu verstehen oder Reaktionsmechanismen zu klären . Deuterierte Arzneimittelmoleküle können den Metabolismus verändern und helfen, pharmakokinetische oder toxikologische Eigenschaften zu verbessern .
Grüne Chemie
Da Furfural, eine verwandte Verbindung, aus erneuerbaren Ressourcen gewonnen werden kann, hat der Heterocyclus ein angemessenes Interesse in Bezug auf grüne Chemie geweckt .
Medizinische Chemie
Deuterierung ist auch in der medizinischen Chemie ein wichtiges Forschungsthema . This compound könnte möglicherweise bei der Entwicklung von deuterierten Arzneimittelmolekülen eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been suggested that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission
Biochemical Pathways
It is known that dibenzo[b,d]furan derivatives can be involved in the formation of hole blocking materials (hbms) for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may influence electron transport pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that the compound has a molecular weight of 19621 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It has been suggested that dibenzo[b,d]furan derivatives can contribute to the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may have applications in the field of optoelectronics.
Action Environment
It is known that the compound has high thermal stability , which suggests that it may be resistant to degradation in various environmental conditions.
Eigenschaften
IUPAC Name |
dibenzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMIWIVPWPZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277803 | |
| Record name | dibenzo[b,d]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5397-82-0 | |
| Record name | 2-Dibenzofurancarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzo[b,d]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Dibenzofurancarboxaldehyde in the context of the provided research papers?
A1: 2-Dibenzofurancarboxaldehyde serves as a crucial starting material for synthesizing various heterocyclic compounds with potential biological activity. Specifically, it acts as a precursor to benzofuro[2,3-g]isoquinoline []. This compound belongs to a class of fused isoquinolines, some of which exhibit promising anticancer properties.
Q2: How does the structure of compounds derived from 2-Dibenzofurancarboxaldehyde relate to their potential biological activity?
A2: The research primarily focuses on synthesizing structural analogs of ellipticine, a known anticancer agent. Modifications to the ellipticine structure, like incorporating oxygen and sulfur isosteres, are explored to understand their impact on biological activity []. For instance, thiaolivacine, derived from a related compound, 4-methyl-3-dibenzothiophenecarboxaldehyde, showcases the significance of sulfur incorporation in these structures []. While the exact mechanism of action isn't detailed in these papers, the research suggests that subtle structural changes achieved by utilizing 2-Dibenzofurancarboxaldehyde can significantly influence the properties and potential applications of the resulting compounds.
Q3: What spectroscopic techniques were used to characterize 2-Dibenzofurancarboxaldehyde and its derivatives?
A3: The research mentions utilizing 100 MHz proton nuclear magnetic resonance (1H NMR) spectroscopy to analyze the synthesized fused isoquinolines, including benzofuro[2,3-g]isoquinoline, which is derived from 2-Dibenzofurancarboxaldehyde []. This technique helps determine the structure and purity of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





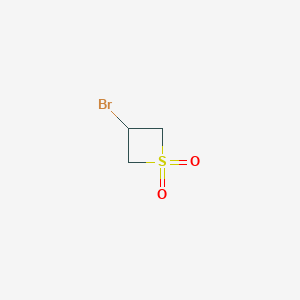
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
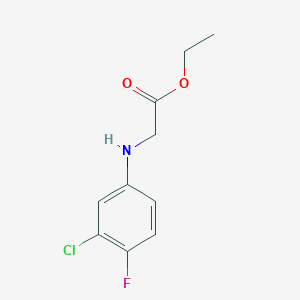
![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

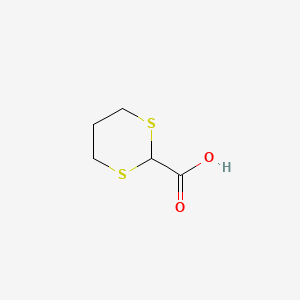
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
